1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)
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Overview
Description
1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt) is a complex organic compound. It is characterized by its multiple functional groups, including aminium, hydroxy, and ester groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt) typically involves multiple steps. The initial step often includes the reaction of 1,3-propanediamine with 2-chloropropanol under basic conditions to form the intermediate compound. This intermediate is then reacted with methyl sulfate to introduce the sulfate group. The final step involves esterification with 9-octadecenoic acid to form the desired ester compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the reaction rate and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aminium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt) involves its interaction with various molecular targets. The hydroxy and aminium groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol: Similar structure but lacks the ester and sulfate groups.
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: Similar structure but lacks the ester and sulfate groups.
Uniqueness
1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ester and sulfate groups enhances its solubility and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
65059-61-2 |
---|---|
Molecular Formula |
C51H99N2O6.CH3O4S C52H102N2O10S |
Molecular Weight |
947.4 g/mol |
IUPAC Name |
2-hydroxypropyl-[2-[2-hydroxypropyl(2-octadec-9-enoyloxypropyl)amino]ethyl]-methyl-(2-octadec-10-enoyloxypropyl)azanium;methyl sulfate |
InChI |
InChI=1S/C51H99N2O6.CH4O4S/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-50(56)58-48(5)43-52(42-46(3)54)40-41-53(7,44-47(4)55)45-49(6)59-51(57)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2;1-5-6(2,3)4/h21-24,46-49,54-55H,8-20,25-45H2,1-7H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
TWNJSZBYPPKSFE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)CN(CC[N+](C)(CC(C)O)CC(C)OC(=O)CCCCCCCCC=CCCCCCCC)CC(C)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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